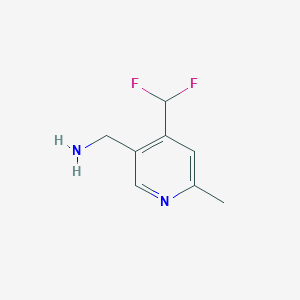
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine is a chemical compound that has garnered significant interest in various fields of scientific research This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position, a methyl group at the 6-position, and a methanamine group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined access to such compounds, making them more feasible for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
(4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Trifluoromethyl)-6-methylpyridin-3-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(4-(Methyl)-6-methylpyridin-3-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (4-(Difluoromethyl)-6-methylpyridin-3-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it distinct from its analogs and enhance its potential in various applications .
Eigenschaften
Molekularformel |
C8H10F2N2 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
[4-(difluoromethyl)-6-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H10F2N2/c1-5-2-7(8(9)10)6(3-11)4-12-5/h2,4,8H,3,11H2,1H3 |
InChI-Schlüssel |
NQSMOBBTDFBCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)CN)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


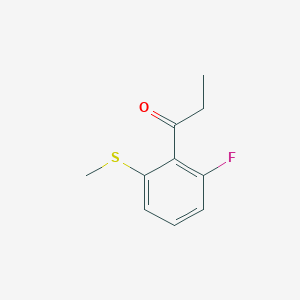
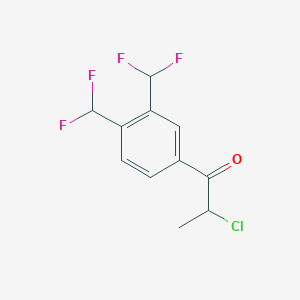
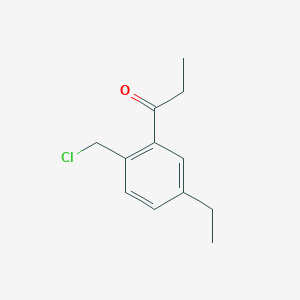
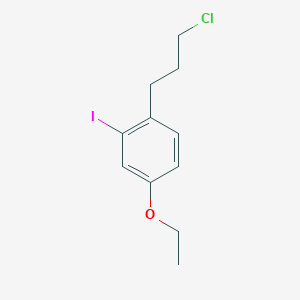
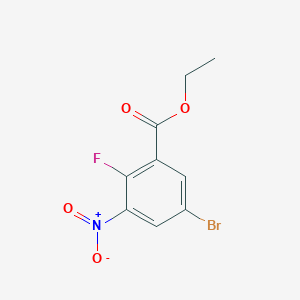
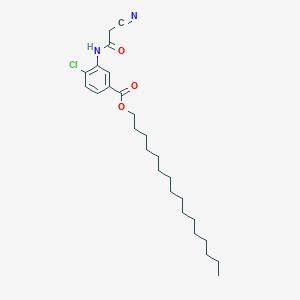
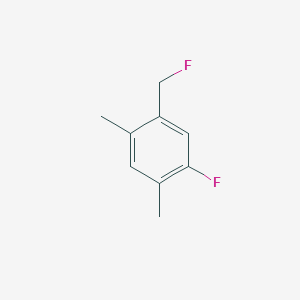
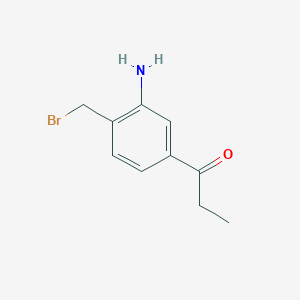
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
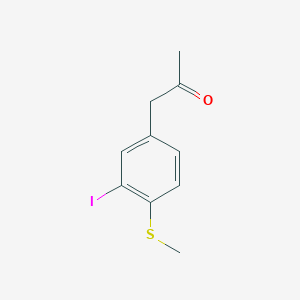
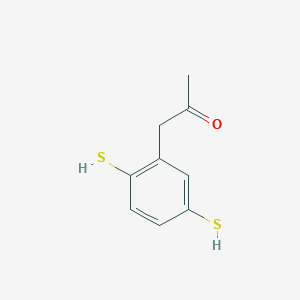

![2,6-Dimethyl-4-[[4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine](/img/structure/B14056576.png)
